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Compound of Interest

Compound Name: Thieno[2,3-c]pyridine

Cat. No.: B153571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound Thieno[2,3-c]pyridine. Due to the limited availability of complete,

publicly accessible spectroscopic data for the unsubstituted parent compound, this document

presents the available mass spectrometry data for Thieno[2,3-c]pyridine and supplements it

with representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from simple

derivatives. This approach aims to provide valuable insights into the core spectroscopic

features of the Thieno[2,3-c]pyridine ring system for researchers and professionals in drug

development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Thieno[2,3-
c]pyridine and its derivatives.

Mass Spectrometry (MS) of Unsubstituted Thieno[2,3-
c]pyridine
The mass spectrum of the parent Thieno[2,3-c]pyridine is characterized by its molecular ion

peak, which confirms the compound's molecular weight.
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Parameter Value Source

Molecular Formula C₇H₅NS PubChem

Molecular Weight 135.19 g/mol PubChem

Exact Mass 135.01427034 Da PubChem

Major Peaks (m/z)

135 M⁺ PubChem

108 [M-HCN]⁺ PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete, authenticated ¹H and ¹³C NMR data for the unsubstituted Thieno[2,3-c]pyridine are

not readily available in the public domain. Therefore, representative data from simple

substituted derivatives are presented below to illustrate the expected chemical shifts and

coupling patterns of the core ring structure.

¹H NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative

Note: The following data is for a derivative and chemical shifts will vary depending on the

substituent.

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 7.4 - 7.6 d ~5.0

H-3 7.2 - 7.4 d ~5.0

H-4 8.5 - 8.7 d ~6.0

H-5 7.6 - 7.8 d ~6.0

CH₂ (substituent) 4.5 - 4.7 s -

¹³C NMR Data of a 7-(Substituted methyl)thieno[2,3-c]pyridine Derivative
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Note: The following data is for a derivative and chemical shifts will vary depending on the

substituent.

Carbon Chemical Shift (δ, ppm)

C-2 122 - 124

C-3 126 - 128

C-3a 130 - 132

C-4 148 - 150

C-5 118 - 120

C-7a 150 - 152

C-7 145 - 147

CH₂ (substituent) 50 - 55

Infrared (IR) Spectroscopy
Similar to the NMR data, a definitive IR spectrum for the unsubstituted Thieno[2,3-c]pyridine
is not readily available. The table below lists the characteristic absorption bands observed for a

substituted Thieno[2,3-c]pyridine derivative.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)

Aromatic C-H Stretching 3100 - 3000

C=C / C=N Stretching 1600 - 1450

C-S Stretching 700 - 600

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of the Thieno[2,3-c]pyridine sample is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of approximately 10-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded. The sample is then placed in the spectrometer, and the sample spectrum is
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acquired. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

or electrospray ionization (ESI) source.

Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile

solvent and injected into a gas chromatograph. The separated components are then

introduced into the mass spectrometer.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ionization source.

Ionization:

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary,

creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample

molecules.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at each m/z value.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like Thieno[2,3-c]pyridine.
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Caption: General workflow for the synthesis and spectroscopic characterization of Thieno[2,3-
c]pyridine.

To cite this document: BenchChem. [Spectroscopic Profile of Thieno[2,3-c]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153571#spectroscopic-data-of-thieno-2-3-c-pyridine-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

